5-(bromomethyl)-1H-indazole
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Overview
Description
5-(bromomethyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromomethyl group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1H-indazole typically involves the bromomethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(bromomethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation and Reduction Reactions: Aldehydes, carboxylic acids, or alcohols.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 5-(bromomethyl)-1H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a precursor for synthesizing bioactive molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
5-bromoindazole: Lacks the bromomethyl group but shares the indazole core structure.
5-(chloromethyl)-1H-indazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
5-(methyl)-1H-indazole: Contains a methyl group instead of a bromomethyl group.
Uniqueness: 5-(bromomethyl)-1H-indazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQCRFGLVAFEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445371 |
Source
|
Record name | 5-(bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496842-04-7 |
Source
|
Record name | 5-(bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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